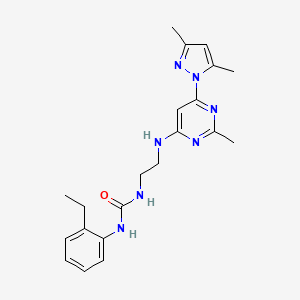
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rearrangement and Synthesis Applications
Rearrangement of Tetrahydroisoquinolines : A study explored the rearrangement of methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the synthesis pathways that might be relevant for similar compounds like the one (McMahon et al., 1982).
Bioreductively Activated Pro-drug Systems : Research on 5-substituted isoquinolin-1-ones and their synthesis via Curtius rearrangement suggests potential applications in pro-drug systems for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).
Synthesis and Molecular Modeling : A study on the synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of quinazolyl hydrazine derivatives indicates the utility of these compounds in biochemical applications (Amer et al., 2020).
Antimicrobial Activity
Antimicrobial Quinazolinone Derivatives : Novel quinazolinone derivatives have been synthesized and tested for antimicrobial activity, showcasing the chemical versatility and potential biomedical applications of such compounds (Habib et al., 2013).
Anti-Inflammatory Quinazolon Derivatives : The synthesis of azetidinonyl and thiazolidinonyl quinazolon derivatives and their evaluation for anti-inflammatory activities offer insights into the therapeutic potential of complex quinazoline compounds (Bhati, 2013).
Structural and Fluorescence Studies
- Structural Aspects of Amide Compounds : Investigation into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides reveals the potential of such compounds in forming gels and crystalline solids with unique properties (Karmakar et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzophenone to form 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenyl)acetamide. This intermediate is then reacted with isopentylamine and acetic anhydride to form the final product, 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-aminobenzophenone", "isopentylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenyl)acetamide.", "Step 2: Reaction of the intermediate from step 1 with isopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 3: Acetylation of the amide from step 2 with acetic anhydride in the presence of a base such as pyridine to form the final product, 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide." ] } | |
CAS RN |
1223914-91-7 |
Product Name |
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide |
Molecular Formula |
C30H31N3O5 |
Molecular Weight |
513.594 |
IUPAC Name |
2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C30H31N3O5/c1-20(2)14-15-31-28(35)17-21-8-11-24(12-9-21)33-29(36)25-6-4-5-7-26(25)32(30(33)37)18-23-16-22(19-34)10-13-27(23)38-3/h4-13,16,19-20H,14-15,17-18H2,1-3H3,(H,31,35) |
InChI Key |
IKZJGXAMKSNCIY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



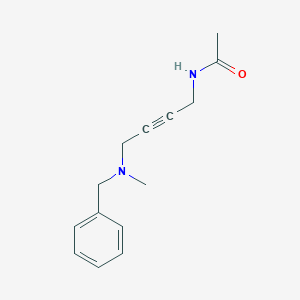
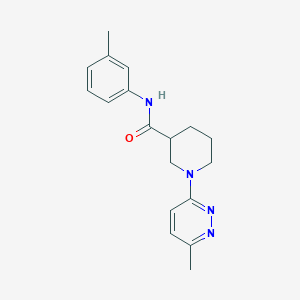
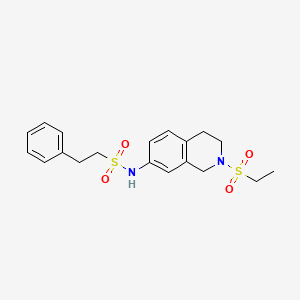
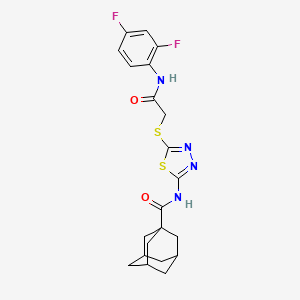
![methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2814213.png)
![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)
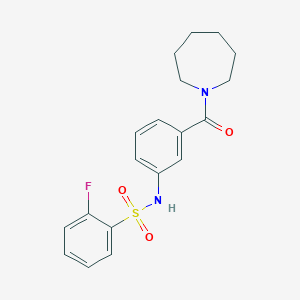
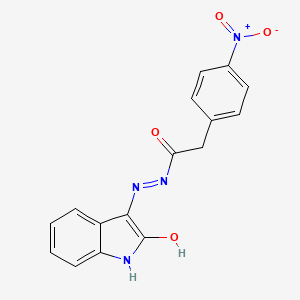
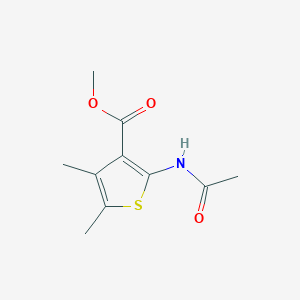
![N-(4-ethylphenyl)-2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2814221.png)
